

Validating the structure of 3-Bromo-4-ethoxybenzaldehyde derivatives by X-ray crystallography

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Compound of Interest

Compound Name: 3-Bromo-4-ethoxybenzaldehyde

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A Comparative Guide to the Structural Validation of **3-Bromo-4-ethoxybenzaldehyde** Derivatives by X-ray Crystallography

Introduction

The precise determination of the three-dimensional atomic arrangement within a molecule is paramount in the fields of medicinal chemistry, materials science, and drug development. X-ray crystallography stands as the gold standard for elucidating the solid-state structure of crystalline compounds, providing unequivocal evidence of molecular conformation, configuration, and packing. This guide offers a comparative overview of the structural validation of brominated benzaldehyde derivatives using X-ray crystallography, with a focus on **3-Bromo-4-ethoxybenzaldehyde** and its analogues. While specific crystallographic data for **3-Bromo-4-ethoxybenzaldehyde** was not publicly available at the time of this writing, this guide presents data from closely related structures to provide a valuable comparative framework.

Comparative Crystallographic Data

The analysis of crystal structures of various brominated benzaldehyde derivatives reveals insights into the effects of substituent placement on molecular geometry and intermolecular interactions. Below is a comparison of crystallographic data for representative compounds.

Parameter	2-Bromo-4-methylbenzaldehyde[1][2]	5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone[3]	4-Bromo-N-(4-hydroxybenzylidene)aniline[3]
Chemical Formula	C ₈ H ₇ BrO	C ₁₀ H ₁₂ BrN ₃ OS	C ₁₃ H ₁₀ BrNO
Molecular Weight	-	302.20 g/mol	276.13 g/mol
Crystal System	-	Monoclinic	Orthorhombic
Space Group	-	C2/c	P2 ₁ 2 ₁ 2 ₁
a (Å)	-	22.040 (4)	21.9588 (10)
b (Å)	-	11.844 (2)	11.0866 (5)
c (Å)	-	9.5102 (19)	9.3132 (4)
α (°)	-	90	90
β (°)	-	101.69 (3)	90
γ (°)	-	90	90
Volume (Å ³)	-	2431.1 (8)	2267.28 (17)
Z	-	8	8
Temperature (K)	-	123	293
Radiation	Mo Kα	Mo Kα	Mo Kα
Key Interactions	van der Waals forces, offset face-to-face and edge-to-face π-stacking[1][2]	Intramolecular O-H...N hydrogen bond; Intermolecular N-H...S hydrogen bonds forming supramolecular dimers.[3]	Intermolecular O-H...N hydrogen bonds forming infinite chains. [3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis of Schiff base derivatives of brominated benzaldehydes and their analysis by single-crystal X-ray diffraction.

Synthesis of Schiff Base Derivatives

A common method for preparing derivatives of benzaldehydes for crystallographic analysis is through the synthesis of Schiff bases.

General Procedure: The synthesis of Schiff base derivatives is typically achieved through a condensation reaction between the aldehyde (e.g., **3-Bromo-4-ethoxybenzaldehyde**) and a primary amine in a suitable solvent, such as ethanol.[3]

- **Dissolution:** The aldehyde and amine are dissolved in the solvent.
- **Reaction:** The mixture is refluxed for several hours.[3] For some reactions, a catalytic amount of acid may be added to facilitate the condensation.[3]
- **Isolation:** The resulting solid precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under a vacuum.[3]

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.[3]

- **Crystal Growth:** High-quality single crystals are grown from the purified compound, often by slow evaporation of a suitable solvent.
- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.[3]
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 123 K or 293 K) to minimize thermal vibrations of the atoms.[3] X-ray data are collected as a series of diffraction patterns as the crystal is rotated.
- **Data Processing:** The collected diffraction data is processed, which includes integration of reflection intensities and correction for various factors such as absorption.[3]

- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.^[3] This initial model is then refined against the experimental data to obtain an accurate molecular structure.^[3]

Alternative Structural Validation Methods

While X-ray crystallography is the definitive method for solid-state structure determination, other spectroscopic techniques are essential for characterizing compounds in solution and providing complementary information. These methods include:

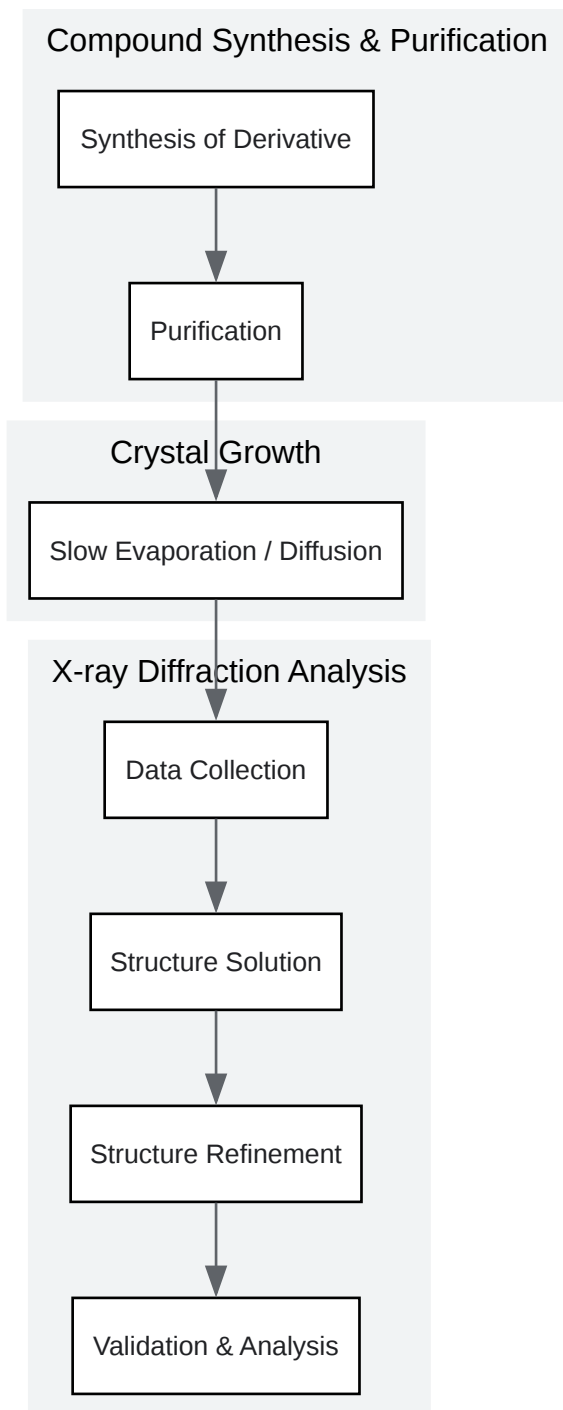
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides detailed information about the carbon-hydrogen framework of a molecule.
- **Infrared (IR) Spectroscopy:** Used to identify the functional groups present in a molecule.
- **Mass Spectrometry (MS):** Determines the molecular weight and elemental composition of a compound.

Often, a combination of these techniques is used to fully characterize a new compound before proceeding with X-ray crystallographic analysis.

Visualizing the Workflow

The following diagrams illustrate the general workflow for X-ray crystallography and a comparison of structural validation methods.

Experimental Workflow for X-ray Crystallography



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Caption: A flowchart of the experimental workflow for X-ray crystallography.

Caption: A diagram illustrating the complementary nature of different structural validation methods.

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